molecular formula C18H19Cl2NOS2 B4969250 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide

Número de catálogo B4969250
Peso molecular: 400.4 g/mol
Clave InChI: FICPJGNCEWNHDG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide, also known as DBePT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBePT is a small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making DBePT a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.

Mecanismo De Acción

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide functions as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing its dephosphorylation of insulin receptor substrates. This results in increased insulin signaling and glucose uptake in adipocytes and hepatocytes, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. In addition, this compound has been shown to improve lipid metabolism, reducing triglyceride and cholesterol levels in the liver and plasma. These effects are likely due to the inhibition of PTP1B and the resulting improvement in insulin signaling.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide is its high selectivity for PTP1B, which reduces the risk of off-target effects. In addition, this compound is a small molecule inhibitor, which allows for easy administration and delivery in animal models. However, one limitation of this compound is its relatively low potency compared to other PTP1B inhibitors. This may limit its effectiveness in vivo and require higher dosages for therapeutic effects.

Direcciones Futuras

Future research on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide could focus on optimizing its potency and selectivity for PTP1B, as well as exploring its potential for the treatment of other metabolic disorders such as non-alcoholic fatty liver disease. In addition, studies could investigate the long-term safety and efficacy of this compound in animal models and human clinical trials. Overall, this compound shows promise as a potential therapeutic agent for the treatment of metabolic disorders, and further research is needed to fully understand its mechanism of action and potential clinical applications.

Métodos De Síntesis

The synthesis of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide involves a multi-step process, starting with the reaction of 3-mercaptopropionic acid with 2,4-dichlorobenzyl chloride to form 2-(3-mercaptopropionyl)-4,6-dichlorobenzyl chloride. This intermediate is then reacted with phenylthiol in the presence of triethylamine to form N-(2-(3-mercaptopropionyl)-4,6-dichlorobenzyl)-N-phenylthiourea. Finally, the addition of sodium borohydride and acetic acid results in the formation of this compound.

Aplicaciones Científicas De Investigación

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that this compound inhibits PTP1B activity with high selectivity, and improves insulin signaling in adipocytes and hepatocytes. In vivo studies in animal models of obesity and type 2 diabetes have demonstrated that this compound improves glucose tolerance, insulin sensitivity, and lipid metabolism. These findings suggest that this compound may have therapeutic potential for the treatment of metabolic disorders.

Propiedades

IUPAC Name

N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NOS2/c19-16-7-6-14(12-17(16)20)13-23-11-9-21-18(22)8-10-24-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICPJGNCEWNHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCSCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.